molecular formula C23H36O4 B12744178 Glyceryl 2-abietate CAS No. 100332-99-8

Glyceryl 2-abietate

Cat. No.: B12744178
CAS No.: 100332-99-8
M. Wt: 376.5 g/mol
InChI Key: ZDZHCVAZYJEHQR-KKSHJYNMSA-N
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Description

Glyceryl 2-abietate, also known as glyceryl abietate or ester gum, is a chemical compound with the molecular formula C23H36O4. It is an ester derived from glycerol and abietic acid, a major component of rosin. This compound is commonly used as a food additive, particularly in beverages and chewing gum, to stabilize emulsions and keep oils in suspension .

Preparation Methods

Synthetic Routes and Reaction Conditions

Glyceryl 2-abietate is typically synthesized by reacting refined wood rosin with glycerin. The reaction involves heating the mixture to facilitate esterification, often in the presence of a catalyst such as an acid or enzyme . The process can be summarized as follows:

    Reactants: Refined wood rosin and glycerin.

    Catalysts: Acid or enzyme catalysts.

    Conditions: Elevated temperatures to promote esterification.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification reactors where refined wood rosin and glycerin are combined under controlled conditions. The reaction mixture is heated, and the esterification process is monitored to ensure complete conversion. The resulting product is then purified to remove any unreacted materials and by-products .

Chemical Reactions Analysis

Types of Reactions

Glyceryl 2-abietate can undergo various chemical reactions, including:

    Oxidation: Exposure to oxidizing agents can lead to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the ester groups, potentially converting them to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester linkage, leading to the formation of different esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized esters, while reduction can produce alcohol derivatives .

Scientific Research Applications

Glyceryl 2-abietate has a wide range of applications in scientific research:

    Chemistry: Used as a stabilizer in various chemical formulations and reactions.

    Biology: Employed in the preparation of biological samples and as a component in certain biochemical assays.

    Medicine: Investigated for its potential use in drug delivery systems due to its emulsifying properties.

    Industry: Widely used in the food and beverage industry as an emulsifier and stabilizer.

Mechanism of Action

The mechanism of action of glyceryl 2-abietate primarily involves its ability to stabilize emulsions. It interacts with both hydrophilic and hydrophobic molecules, allowing it to keep oils suspended in aqueous solutions. This property is particularly useful in food and beverage applications, where it helps maintain the consistency and stability of products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific ester linkage between glycerol and abietic acid. This gives it distinct emulsifying properties that are highly valued in various industrial applications. Its ability to stabilize emulsions without affecting the taste or appearance of food products makes it a preferred choice in the food and beverage industry .

Properties

CAS No.

100332-99-8

Molecular Formula

C23H36O4

Molecular Weight

376.5 g/mol

IUPAC Name

1,3-dihydroxypropan-2-yl (1R,4aR,4bR,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate

InChI

InChI=1S/C23H36O4/c1-15(2)16-6-8-19-17(12-16)7-9-20-22(19,3)10-5-11-23(20,4)21(26)27-18(13-24)14-25/h7,12,15,18-20,24-25H,5-6,8-11,13-14H2,1-4H3/t19-,20+,22+,23+/m0/s1

InChI Key

ZDZHCVAZYJEHQR-KKSHJYNMSA-N

Isomeric SMILES

CC(C)C1=CC2=CC[C@@H]3[C@@]([C@H]2CC1)(CCC[C@@]3(C)C(=O)OC(CO)CO)C

Canonical SMILES

CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)OC(CO)CO)C

Origin of Product

United States

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